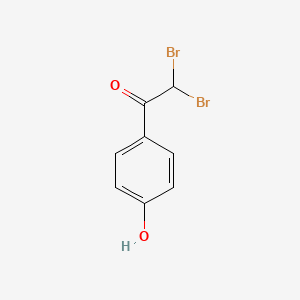
Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)-: is a chemical compound with the molecular formula C8H6Br2O2 It is a derivative of acetophenone, where two bromine atoms are attached to the alpha carbon, and a hydroxyl group is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-Hydroxyacetophenone: One common method involves the bromination of 4-hydroxyacetophenone using bromine in the presence of a suitable solvent like acetic acid.
Alternative Methods: Another method involves the use of bromine with 2-hydroxy-acetophenone in chloroform in an ice bath for 2 hours.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of simpler acetophenone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyacetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- involves its interaction with various molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: This compound has a similar structure but with an additional bromine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a hydroxyl group on the phenyl ring.
1-(2,4-Dihydroxyphenyl)ethanone: This compound has two hydroxyl groups on the phenyl ring.
Uniqueness: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
CAS No. |
92596-96-8 |
|---|---|
Molecular Formula |
C8H6Br2O2 |
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H |
InChI Key |
UTSJBCYYSWUQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

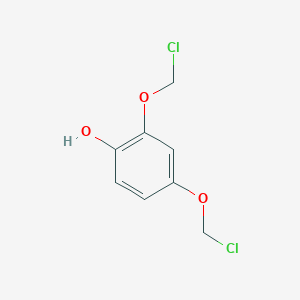
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
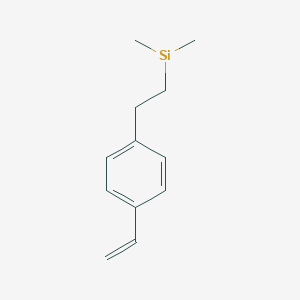
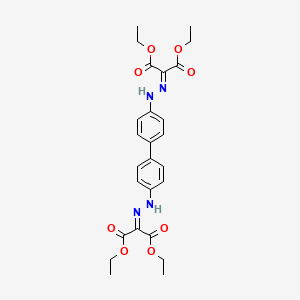


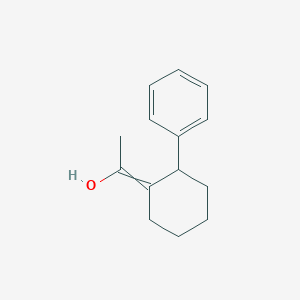
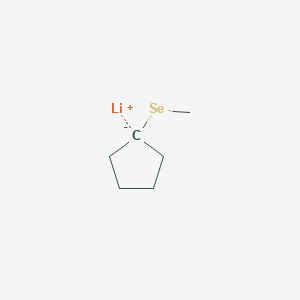
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
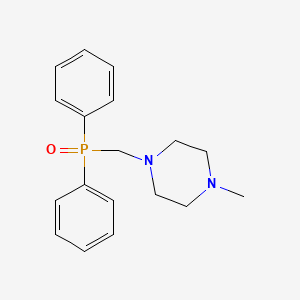
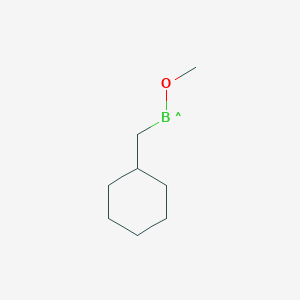
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
